molecular formula C23H27N5O B10916037 (3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B10916037
M. Wt: 389.5 g/mol
InChI Key: HOIIKOXUFRVVDU-UHFFFAOYSA-N
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Description

(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERAZINO)METHANONE is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate This reaction proceeds under mild conditions and is known for its efficiency and scalability

Industrial Production Methods

Industrial production of (3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERAZINO)METHANONE involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERAZINO)METHANONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific kinases, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these cellular processes, leading to the suppression of cancer cell growth . The molecular targets include the kinase domains of TRKA, TRKB, and TRKC, which are involved in various signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-CYCLOPROPYL-6-ETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. Its structure allows for better binding affinity and specificity towards TRKs compared to other similar compounds .

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

(3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H27N5O/c1-3-17-15-19(23(29)27-13-11-26(2)12-14-27)20-21(16-9-10-16)25-28(22(20)24-17)18-7-5-4-6-8-18/h4-8,15-16H,3,9-14H2,1-2H3

InChI Key

HOIIKOXUFRVVDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N5CCN(CC5)C

Origin of Product

United States

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